Fenclofenac

Übersicht

Beschreibung

Fenclofenac ist ein nichtsteroidales Antirheumatikum (NSAR), das früher zur Behandlung von Rheumatismus eingesetzt wurde . Es ist bekannt für seine milden immunsuppressiven Wirkungen und seine Fähigkeit, Schilddrüsenhormon von seinem Bindungsprotein zu verdrängen . aufgrund seiner Nebenwirkungen, darunter Lebertoxizität, wurde es in den 1980er Jahren in Großbritannien und den USA vom Markt genommen .

Wissenschaftliche Forschungsanwendungen

Fenclofenac hat sich als entzündungshemmend, schmerzlindernd und fiebersenkend erwiesen . Es wurde zur Behandlung von Schmerzen, Dysmenorrhö, Augenentzündungen, Arthrose, rheumatoider Arthritis, Morbus Bechterew und aktinischer Keratose eingesetzt .

Wirkmechanismus

Die entzündungshemmenden Wirkungen von this compound werden vermutlich auf die Hemmung sowohl der Leukozytenmigration als auch des Enzyms Cyclooxygenase (COX-1 und COX-2) zurückgeführt, was zu einer peripheren Hemmung der Prostaglandinsynthese führt . Da Prostaglandine Schmerzrezeptoren sensibilisieren, ist die Hemmung ihrer Synthese für die schmerzlindernden Wirkungen von this compound verantwortlich . Die fiebersenkenden Wirkungen können auf eine Wirkung auf den Hypothalamus zurückzuführen sein, was zu einer peripheren Erweiterung, einem erhöhten Hautblutfluss und einer anschließenden Wärmeabgabe führt .

Wirkmechanismus

Target of Action

Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . It primarily targets the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins . These enzymes play a crucial role in inflammation and pain signaling .

Mode of Action

This compound works by inhibiting the cyclooxygenase enzymes, thereby decreasing the synthesis of prostaglandins . This inhibition results in reduced concentrations of various prostaglandins in urine, gastric mucosa, and synovial fluid during treatment with this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the cyclooxygenase enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain . This leads to downstream effects such as reduced inflammation and pain relief .

Pharmacokinetics

The pharmacokinetic parameters of this compound are independent of dose, and the terminal half-life varies between 20 and 38 hours . The apparent volume of distribution has similar values at doses of 200, 500, and 600mg . These small volumes of distribution indicate that this compound distributes mainly into the extracellular space . A mean peak plasma concentration of 63.5±4.6 μg/ml is achieved after 3 to 4 hours following a single 600mg dose .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, leading to decreased inflammation and pain signaling . Additionally, this compound has mild immunosuppressive effects and may displace thyroid hormone from its binding protein .

Biochemische Analyse

Biochemical Properties

Fenclofenac is believed to exert its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX-1 and COX-2), leading to the peripheral inhibition of prostaglandin synthesis . This interaction with COX enzymes is crucial in its role in biochemical reactions .

Cellular Effects

This compound has been shown to have mild immunosuppressive effects . It may displace thyroid hormone from its binding protein, which can influence cell function

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes, which leads to the reduction of prostaglandin synthesis . This inhibition can affect various biological processes at the molecular level, including inflammation and pain sensation .

Temporal Effects in Laboratory Settings

In a 6-month study, this compound improved clinical parameters and produced changes in laboratory measurements, suggesting antirheumatic activity for this drug

Metabolic Pathways

This compound is likely metabolized in the liver, similar to other NSAIDs

Subcellular Localization

Given its lipophilic nature, it may localize in lipid-rich areas of the cell

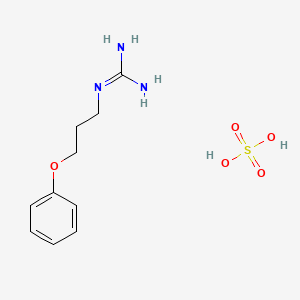

Vorbereitungsmethoden

Fenclofenac kann aus 2,4-Dichlorphenol und 2-Chloracetophenon synthetisiert werden. Die Reaktion beinhaltet die Anwesenheit von Natriumhydroxid und Kupferpulver, wobei der entsprechende 2-Acetyl-2',4'-Dichlor-diphenylester gebildet wird . Die Methode zur Herstellung der Stammlösung beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL DMSO, was zu einer Stammlösungskonzentration von 40 mg/mL führt .

Analyse Chemischer Reaktionen

Fenclofenac durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Natriumhydroxid und Kupferpulver . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 2-Acetyl-2',4'-Dichlor-diphenylester .

Vergleich Mit ähnlichen Verbindungen

Fenclofenac ist anderen NSAR wie Diclofenac, Indomethacin, Ketoprofen und Naproxen ähnlich . es zeichnet sich durch ein bemerkenswert geringes ulzerogenes Potenzial im Magen aus, sowohl akut als auch chronisch . In chronischen Tests zur Beurteilung der entzündungshemmenden Aktivität wurde this compound als etwa gleich potent wie Alclofenac, Fenoprofencalcium und Phenylbutazon, aber potenter als Acetylsalicylsäure und Ibuprofen befunden .

Eigenschaften

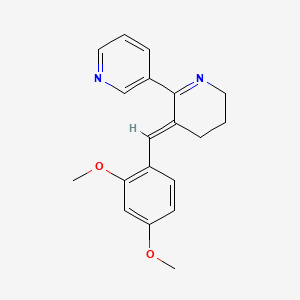

IUPAC Name |

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAXRLETRCXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048830 | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-84-6 | |

| Record name | Fenclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)

![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)